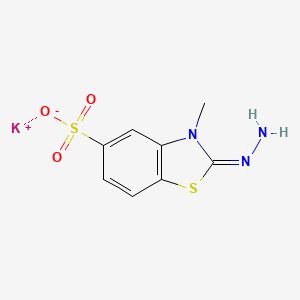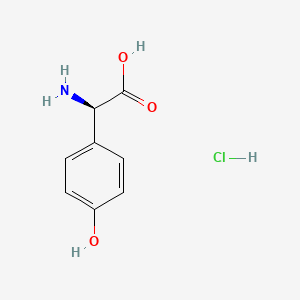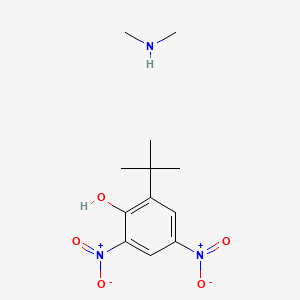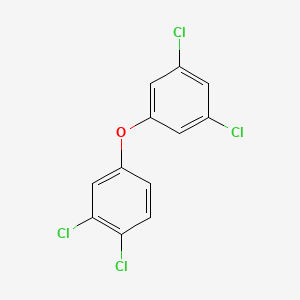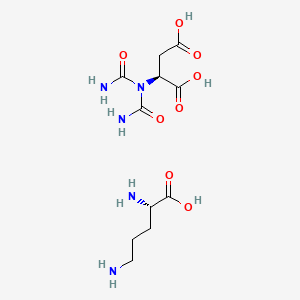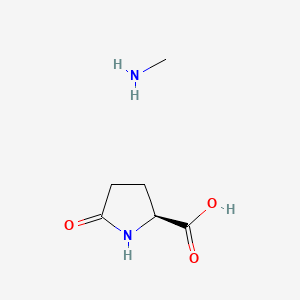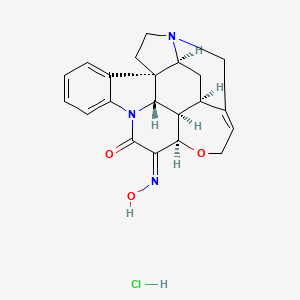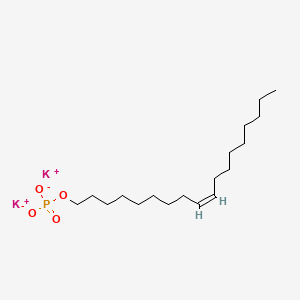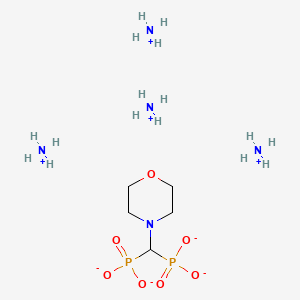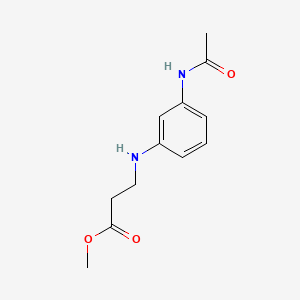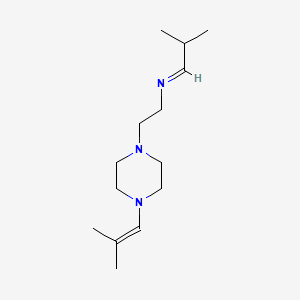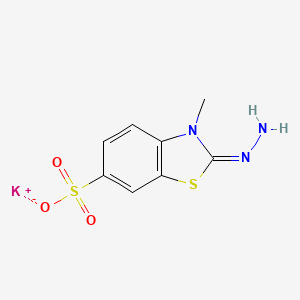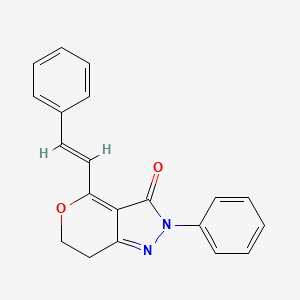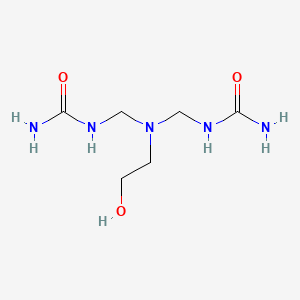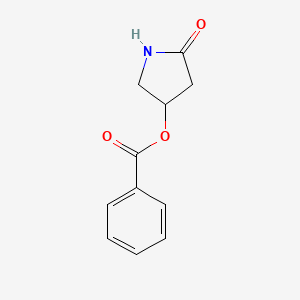
(+-)-4-(Benzoyloxy)-2-pyrrolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(±)-4-(Benzoyloxy)-2-pyrrolidinone is a chemical compound that features a pyrrolidinone ring substituted with a benzoyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (±)-4-(Benzoyloxy)-2-pyrrolidinone can be achieved through several methods. One common approach involves the oxidative coupling of ketones with toluene derivatives using tert-butyl hydroperoxide (TBHP) as an oxidant . This method provides good to excellent yields of the desired product. Another method involves the direct N–O bond formation via oxidation of amines with benzoyl peroxide .
Industrial Production Methods
Industrial production methods for (±)-4-(Benzoyloxy)-2-pyrrolidinone typically involve large-scale oxidative coupling reactions. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(±)-4-(Benzoyloxy)-2-pyrrolidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like TBHP or benzoyl peroxide
Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzoyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: TBHP, benzoyl peroxide
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Various nucleophiles depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield benzoyloxy-substituted products, while reduction reactions can yield alcohols or amines.
Scientific Research Applications
(±)-4-(Benzoyloxy)-2-pyrrolidinone has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (±)-4-(Benzoyloxy)-2-pyrrolidinone involves its interaction with specific molecular targets and pathways. The benzoyloxy group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
(±)-4-(Benzoyloxy)-2-pyrrolidinone can be compared with other similar compounds, such as:
Benzoylecgonine: A metabolite of cocaine with a similar benzoyloxy group.
Benzoyl peroxide: An oxidizing agent with applications in acne treatment and polymerization reactions.
These compounds share some structural similarities but differ in their specific applications and reactivity.
Conclusion
(±)-4-(Benzoyloxy)-2-pyrrolidinone is a versatile compound with significant potential in various fields of scientific research. Its unique structural properties and reactivity make it a valuable tool for chemists, biologists, and medical researchers. Further studies and applications of this compound are likely to reveal even more of its potential benefits and uses.
Properties
CAS No. |
88877-58-1 |
|---|---|
Molecular Formula |
C11H11NO3 |
Molecular Weight |
205.21 g/mol |
IUPAC Name |
(5-oxopyrrolidin-3-yl) benzoate |
InChI |
InChI=1S/C11H11NO3/c13-10-6-9(7-12-10)15-11(14)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,13) |
InChI Key |
ZGBMPGKGTDOIBF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CNC1=O)OC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


